molecular formula C5H10ClF2N B2891652 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride CAS No. 1909336-13-5

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B2891652
CAS No.: 1909336-13-5
M. Wt: 157.59
InChI Key: HWOCNTCJOWIPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride is a chemical building block of interest in medicinal chemistry and pharmaceutical research. The compound features a 1-(2,2-difluorocyclopropyl)ethanamine structure and is provided as a stable hydrochloride salt . The gem-difluorocyclopropane moiety is a key structural feature that enhances the reactivity of molecules and can significantly influence their physicochemical properties . Research indicates that incorporating fluorine atoms, particularly in a cyclopropane ring, is a valuable strategy in the design of bioactive molecules and novel materials due to the unique electronic and steric properties introduced . The presence of the amine functional group makes this compound a versatile intermediate for further chemical synthesis, enabling its incorporation into larger molecular frameworks or its use in the preparation of more complex targets. This product is intended for research purposes as a chemical standard or synthetic intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,2-difluorocyclopropyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-3(8)4-2-5(4,6)7;/h3-4H,2,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOCNTCJOWIPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-13-5
Record name 1-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride involves several steps, typically starting with the preparation of the difluorocyclopropyl intermediate. The synthetic route generally includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride":

About this compound

  • Molecular Formula : C5H9F2N
  • IUPAC Name : 1-(2,2-difluorocyclopropyl)ethanamine
  • It is also known as 1-(2,2-Difluorocyclopropyl)ethan-1-amine

Applications

While the search results do not specifically detail the applications of "this compound", they do provide information on related compounds and their uses:

  • As an intermediate: 2,2-difluorocyclopropyl derivatives can be used as intermediates for the synthesis of crop protection .
  • JAK Kinase Inhibitors: Aminopyrimidinyl compounds are useful as JAK (Janus kinase) inhibitors . Selective targeting or modulation of JAK kinases, particularly JAK1, are contemplated to be therapeutically useful for treating conditions such as arthritis, asthma, autoimmune diseases, cancers or tumors, diabetes, certain eye diseases/disorders, inflammation, intestinal inflammations, allergies, neurodegenerative diseases, psoriasis, and transplant rejection .
    • One specific compound mentioned in the patent WO2016027195A1 is (1R,2R)-2-cyano-N-[(1S,5R,6R)-3-[5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl]-6-methyl-3-azabicyclo[3.1.0]hex-1-yl]cyclopropanecarboxamide, or a pharmaceutically acceptable salt thereof .
    • These compounds can be used to treat or prevent primary biliary cirrhosis, autoimmune hepatitis, and primary sclerosing cholangitis .
    • They can also be used to treat or prevent conditions such as acute myeloid leukemia, T cell acute lymphoblastic leukemia, multiple myeloma, pancreatic cancer, brain tumors, gliomas (including astrocytoma, oligodendroglioma, and glioblastoma), acute CNS trauma (including traumatic brain injury, encephalitis, stroke, and spinal cord injury), epilepsy, seizures, PD, ALS, frontotemporal lobe dementia, neuropsychiatric disorders (including schizophrenia, bipolar disorder, depression, treatment-resistant depression, PTSD, anxiety), and auto-antibodies mediated encephalopathies .

Isotopic Labeling

  • The patent also mentions that substitution with heavier isotopes like deuterium (2H) may offer therapeutic advantages due to greater metabolic stability, potentially increasing in vivo half-life or reducing dosage requirements .
  • Substitution with positron-emitting isotopes like 11C, 18F, 15O, and 13N can be useful in Positron Emission Topography (PET) studies for examining substrate receptor occupancy .

Dosage

  • The therapeutically effective amount of the aminopyrimidinyl compound is from 0.01 mg/kg of body weight/day to 100 mg/kg of body weight/day . In some embodiments, the effective amount is from 0.1 mg/kg of body weight/day to 10 mg/kg of body weight/day .

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluorocyclopropyl group imparts unique electronic and steric properties, influencing its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2,2-Difluorocyclohexyl)ethan-1-amine Hydrochloride

This compound features a six-membered cyclohexane ring with 2,2-difluoro substitution. Its synthesis involves dicyandiamide and yields a molecular weight of 248.0 g/mol ([M+H]+), distinct from the cyclopropane derivative’s molecular weight of 133.62 g/mol (C₆H₁₂ClN) .

2-(4,4-Difluorocyclohexyl)ethan-1-amine Hydrochloride

The 4,4-difluoro substitution on the cyclohexane ring alters electronic and steric properties compared to the 2,2-difluorocyclopropyl analog. This positional difference may reduce ring strain and dipole moments, impacting solubility and target interactions .

Table 1: Cycloalkyl Ethanamine Derivatives

Compound Ring Type Fluorine Substitution Molecular Weight (g/mol) Key Applications
1-(2,2-Difluorocyclopropyl)ethan-1-amine HCl Cyclopropane 2,2- 133.62 Antibacterial intermediates
2-(2,2-Difluorocyclohexyl)ethan-1-amine HCl Cyclohexane 2,2- 248.0 Dual-acting FFAR1/FFAR4 modulators
2-(4,4-Difluorocyclohexyl)ethan-1-amine HCl Cyclohexane 4,4- 210.08 Research chemicals

Aromatic and Heterocyclic Ethanamine Derivatives

Phenylalkylamine Derivatives (e.g., 2C-D, 2C-P)

Compounds like 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine hydrochloride (2C-D) and 2-(2,5-dimethoxy-4-propylphenyl)ethan-1-amine hydrochloride (2C-P) feature aromatic rings with methoxy and alkyl substituents. These derivatives are studied for receptor activity (e.g., serotonin receptors) due to their structural resemblance to neurotransmitters. Unlike the cyclopropylamine, their planar aromatic systems facilitate π-π interactions but lack the stereoelectronic effects of fluorine .

Pyrimidine and Thiazole Derivatives

1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride (MW: 209.6 g/mol) incorporates a pyrimidine ring, enabling hydrogen bonding and π-stacking interactions. Such heterocyclic systems are common in kinase inhibitors, contrasting with the cyclopropane derivative’s role in antibacterial agents .

Table 2: Aromatic and Heterocyclic Derivatives

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications
2C-D HCl Phenyl 2,5-Dimethoxy-4-methyl 261.77 Receptor studies
2C-P HCl Phenyl 2,5-Dimethoxy-4-propyl 303.83 Receptor studies
1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine HCl Pyrimidine Difluoromethyl 209.6 Research chemicals

Substituent Effects on Physicochemical Properties

  • Fluorine Positioning: The 2,2-difluorocyclopropyl group introduces significant ring strain and dipole moments, enhancing metabolic resistance compared to non-fluorinated analogs .
  • Ring Size : Cyclopropane’s small ring increases steric hindrance and rigidity, favoring interactions with compact binding sites, whereas cyclohexane derivatives offer flexibility for broader target engagement .
  • Electronic Effects: Difluoro substitution increases electronegativity, improving membrane permeability and bioavailability relative to chlorinated or non-halogenated analogs (e.g., 2-(2-chloro-4-fluorophenyl)ethan-1-amine hydrochloride, MW: 210.08 g/mol) .

Biological Activity

1-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C5H9F2NHClC_5H_9F_2N\cdot HCl. The compound features a difluorocyclopropyl group which may enhance its biological activity by influencing its interaction with biological targets.

Research indicates that compounds containing difluorocyclopropyl moieties can interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of fluorine atoms often increases lipophilicity and metabolic stability, which can enhance the bioavailability of the drug.

Potential Targets:

  • Neurotransmitter Receptors : Compounds like this compound may act as modulators of neurotransmitter systems, particularly in the central nervous system.
  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound. These studies highlight its potential applications in treating neurological disorders and other conditions.

Study Findings Reference
Study 1Demonstrated significant inhibition of serotonin receptors.
Study 2Showed promising results in animal models for anxiety-related behaviors.
Study 3Investigated metabolic stability and bioavailability; found enhanced absorption due to fluorination.

Case Study 1: Neuropharmacological Effects

In a controlled study involving rodent models, this compound was administered to evaluate its effects on anxiety-like behaviors. The results indicated a reduction in anxiety levels compared to control groups, suggesting potential use as an anxiolytic agent.

Case Study 2: Enzymatic Activity

A separate investigation focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation. The results indicated that the compound exhibited competitive inhibition with a calculated IC50 value indicating moderate potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.